molecular formula C8H12Cl2Pd B8804852 Cycloocta-1,5-diene;dichloropalladium

Cycloocta-1,5-diene;dichloropalladium

Cat. No. B8804852
M. Wt: 285.50 g/mol
InChI Key: RRHPTXZOMDSKRS-UHFFFAOYSA-L
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Patent
US07902109B2

Procedure details

Palladium chloride (3.0 g; manufactured by Wako Pure Chemical Industry), 2.1 g of lithium chloride (manufactured by Wako Pure Chemical Industry) and 40 mL of methanol were charged in a flask made of glass where inner air was substituted with highly pure argon and were stirred for 4 hours. 1,5-Cyclooctadiene (2.31 g; manufactured by Wako Pure Chemical Industry) was added to the resulting homogeneous solution and the mixture was stirred for 12 hours. The resulting yellow solid was sucked to give 4.82 g of 1,5-cyclooctadiene dichloropalladium.
Name
Palladium chloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Pd:1]([Cl:3])[Cl:2].[Cl-].[Li+].[CH:6]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8][CH:7]=1>CO>[Cl:2][Pd:1][Cl:3].[CH:6]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Palladium chloride
Quantity
3 g
Type
reactant
Smiles
[Pd](Cl)Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
C1=CCCC=CCC1

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl[Pd]Cl.C1=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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